1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrimidine ring, which is further connected to a phenylurea moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate starting materials such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.
Coupling with Phenylurea: The final step involves coupling the fluorophenoxy-pyrimidine intermediate with phenylurea under suitable reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenoxy and pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(2-Fluorophenoxy)pyrimidine derivatives: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Phenylurea derivatives: Compounds with a phenylurea moiety but different substituents on the aromatic rings.
Uniqueness: 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-phenylurea is unique due to the specific combination of the fluorophenoxy group, pyrimidine ring, and phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-14-8-4-5-9-15(14)24-17-19-10-13(11-20-17)22-16(23)21-12-6-2-1-3-7-12/h1-11H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDUVPWOMMZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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